molecular formula C3H3BrO2 B080475 2-Bromoacrylic acid CAS No. 10443-65-9

2-Bromoacrylic acid

Cat. No.: B080475
CAS No.: 10443-65-9
M. Wt: 150.96 g/mol
InChI Key: HMENQNSSJFLQOP-UHFFFAOYSA-N
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Description

2-Bromoacrylic acid is a useful research compound. Its molecular formula is C3H3BrO2 and its molecular weight is 150.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227848. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Diverse Dibenzofulvenes

2-Bromoacrylic acid is utilized as a C1 insertion unit in palladium-catalyzed [4 + 1] annulation of 2-iodobiphenyls, offering an efficient pathway for constructing a range of dibenzofulvenes. This method is notable for its broad substrate scope and ability to incorporate complex frameworks into the products through double C(aryl)-C(vinyl) bonds formation, facilitated by C(vinyl)-Br bond cleavage and decarboxylation (Zhang et al., 2021).

Green-Light-Induced Atom Transfer Radical Polymerization

Sodium 2-bromoacrylate, derived from this compound, serves as a water-soluble inibramer in the green-light-induced atom transfer radical polymerization (ATRP). This process synthesizes hyperbranched polymethacrylates under biologically relevant conditions, enabling the creation of well-defined branched polymethacrylates with controlled molecular weights, tunable branching degrees, and low dispersity. This approach also facilitates the synthesis of bioconjugates with a well-controlled branched architecture (Kapil et al., 2023).

Bromoacrylation of Plant Oil Triglycerides

This compound participates in the bromoacrylation of plant oil triglycerides, leading to the production of rigid, flame-retardant polymers. This process involves adding bromine and acrylate to fatty acids in triglycerides, followed by radical copolymerization with styrene to form thermoset polymers with unique properties, such as significant mechanical energy generation potential and temperature responsiveness (Eren & Küsefoǧlu, 2004).

Synthesis of Insect Pheromones and Alkenoates

The compound is involved in the synthesis of (E)-2-methylacrylates, which are essential in producing insect pheromones and 2-methylalk-2-enoates, offering a straightforward and stereoselective pathway for these critical compounds (Fernandes et al., 2004).

Microwave-Assisted Cyclization for Organic Synthesis

In organic synthesis, aryl 2-bromoacrylates are utilized for microwave-assisted cyclization in the presence of K2CO3, resulting in the formation of various complex compounds, such as 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. This methodology underscores the versatility of this compound in facilitating diverse chemical reactions (Dao et al., 2018).

pH-Responsive Cryogels for Mechanical Energy Generation

This compound derivatives, like poly(a-crylic acid) cryogels, exhibit pH responsiveness in oscillatory bromate-sulfite-ferrocyanide reactions, demonstrating potential in generating significant amounts of mechanical energy due to their fast response rates and cyclic volume changes (Bilici et al., 2010).

Safety and Hazards

2-Bromoacrylic acid is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is advised to avoid breathing its mist or vapors, and to wash skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-bromoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMENQNSSJFLQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146487
Record name 2-Bromoacrylic acid
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Molecular Weight

150.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10443-65-9
Record name 2-Bromoacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10443-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Bromoacrylic acid
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Record name 10443-65-9
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Record name 2-Bromoacrylic acid
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Record name 2-bromoacrylic acid
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Q & A

Q1: What is the role of 2-bromoacrylic acid in polymer synthesis?

A1: this compound serves as a precursor to sodium 2-bromoacrylate (SBA), a water-soluble inibramer used in Atom Transfer Radical Polymerization (ATRP). [] The presence of SBA during the copolymerization of methacrylate monomers leads to the formation of branched polymethacrylates. [] This method allows for the controlled synthesis of branched polymers with specific characteristics, such as predetermined molecular weights and tunable degrees of branching. []

Q2: Are there any advantages to using this compound derivatives in ATRP compared to other methods?

A2: Using this compound derivatives like SBA in ATRP offers several benefits, particularly for green chemistry and biomedical applications. Firstly, SBA enables ATRP to proceed under environmentally friendly conditions, utilizing green light and an aqueous environment. [] Secondly, the reaction can occur in open air, simplifying the experimental setup. [] These advantages make this compound derivatives valuable tools for synthesizing well-defined, branched polymers under biologically relevant conditions. []

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